1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide - 15211-62-8

1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide

Catalog Number: EVT-2939579
CAS Number: 15211-62-8
Molecular Formula: C9H12N2O2S
Molecular Weight: 212.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is a heterocyclic compound that serves as a vital precursor in synthesizing various modified sulfonamide molecules. [] These modified sulfonamides are of significant interest in scientific research due to their diverse biological activities, including antibacterial, antidepressant, and other applications. []

Synthesis Analysis
  • Traditional Methods: While not extensively detailed in the provided abstracts, traditional methods like the reaction of tetrahydroisoquinoline with sulfonyl chlorides may be employed. []
  • Microwave-Assisted Synthesis: This eco-friendly approach allows for the efficient synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives. []
  • Use of Acidic Solid Catalysts: H6P2W18O62, an acidic solid catalyst, has been successfully utilized in the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide. []
Molecular Structure Analysis
  • Crystal Structure: 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide molecules typically exist in a two-dimensional network within the crystal lattice, held together by intermolecular hydrogen bonds involving the sulfonamide functional group (N—H⋯O). [] This network is predominantly oriented parallel to the (001) plane. []
Chemical Reactions Analysis
  • Derivatization: 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is a versatile precursor for generating a wide range of derivatives. This is achieved by modifying the sulfonamide nitrogen with various substituents, leading to compounds with altered biological activities. [, , , , , , , , , ]
  • N-Acetylation: Reaction with acetic anhydride or acetyl chloride can lead to the formation of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide. []
Mechanism of Action
  • Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibition: Derivatives like 2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide exhibit potent inhibitory activity against MGAT2, an enzyme involved in triglyceride synthesis. [] This inhibition leads to a reduction in triglyceride levels, highlighting their potential in managing metabolic disorders. []
  • Phenylethanolamine N-methyltransferase (PNMT) Inhibition: Certain derivatives demonstrate selective inhibition of PNMT, an enzyme responsible for converting norepinephrine to epinephrine. [, , , ] This inhibition disrupts the balance of catecholamines, potentially offering therapeutic benefits for conditions influenced by adrenal medulla activity, such as neuropathic pain. []
Applications
  • Drug Discovery: 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide serves as a crucial building block in synthesizing novel compounds with potential therapeutic applications. [, , , , , , , , , , , ] By introducing various substituents, researchers can fine-tune the pharmacological properties of the resulting derivatives, targeting specific biological pathways.
  • Antimicrobial Agents: Derivatives of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide have shown promising antifungal activity against various fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea, highlighting their potential in addressing fungal infections. []
  • Neuropathic Pain Management: PNMT inhibitors derived from 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide have demonstrated efficacy in attenuating mechanical allodynia in a rat model of neuropathic pain, suggesting a potential avenue for developing novel pain therapeutics. []
  • Metabolic Disorder Management: MGAT2 inhibitors based on the 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide scaffold have shown promise in reducing triglyceride levels, indicating their potential in managing dyslipidemia and other metabolic disorders. []
Future Directions
  • Exploring Novel Derivatives: Further research should focus on synthesizing and evaluating new derivatives of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide. [, , , , , , , , , , , ] This exploration may involve incorporating diverse substituents and exploring different heterocyclic modifications to enhance their potency, selectivity, and pharmacokinetic profiles.
  • Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies will be crucial to understanding the relationship between specific structural modifications and their impact on biological activity. [, , ] This knowledge will guide the design of more potent and selective derivatives.
  • Investigating Mechanisms of Action: Further research is needed to elucidate the precise mechanisms of action of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide derivatives for different therapeutic targets. [, ] Understanding these mechanisms will aid in optimizing their efficacy and potentially uncovering new therapeutic targets.
  • In Vivo Studies and Clinical Trials: Promising derivatives should undergo rigorous in vivo studies to assess their efficacy, safety, and pharmacokinetic properties in animal models. [, , ] Successful candidates can then progress to clinical trials to evaluate their therapeutic potential in humans.

N-Acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide

  • Compound Description: This compound is a derivative of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide where an acetyl group is attached to the sulfonamide nitrogen. While specific biological activity isn't detailed in the provided abstracts, its synthesis is explored using a specific acidic solid catalyst .

2-[2-(4-tert-Butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (Compound 2)

  • Compound Description: This compound acted as an orally available monoacylglycerol acyltransferase 2 (MGAT2) inhibitor in previous studies. It showed in vivo efficacy in a mouse oral lipid tolerance test at a dose of 100 mg/kg .

2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (Compound 11)

  • Compound Description: This compound is an optimized derivative of Compound 2 designed to have improved potency as an MGAT2 inhibitor. It demonstrates a more than 50-fold lower IC50 against the human MGAT2 enzyme compared to Compound 2 .

2-(Cyclohexylmethyl)-N-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

  • Compound Description: This compound is a potential therapeutic agent for Alzheimer's disease and other forms of dementia , , , , .

3-Hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds, specifically those with nonpolar substituents on the sulfonamide nitrogen (compounds 16-21 in the source), exhibit high potency as phenylethanolamine N-methyltransferase (PNMT) inhibitors. They also demonstrate high selectivity for PNMT over α2-adrenoceptors .

1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides

  • Compound Description: These compounds were investigated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro . The most potent inhibitors identified were those with a 7-p-bromo- or 7-p-chlorosulfonanilide substituent.

7-Aminosulfonyl-3-fluoromethyl-1,2,3,4-tetrahydroisoquinoline (Compound 7)

    3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines

    • Compound Description: This series was designed to improve the lipophilicity and blood-brain barrier permeability of Compound 7. Notably, compounds with alkyl chains containing electronegative atoms, like fluorine, attached to the sulfonamide nitrogen demonstrated favorable PNMT activity and selectivity .

    7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139)

    • Compound Description: This compound acts as a PNMT inhibitor and also exhibits α2-adrenoceptor antagonist activity .

    5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (SK&F 72223)

    • Compound Description: Structurally analogous to SK&F 64139, this compound acts as an α2-adrenoceptor antagonist but lacks PNMT inhibitory activity .

    Quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives

    • Compound Description: These compounds are conformationally restricted analogs of quinuclidin-3-yl benzhydrylcarbamate (8), designed as potential muscarinic M3 receptor antagonists . They exhibit high affinity for the M3 receptor and selectivity over the M2 receptor.

    (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

    • Compound Description: This chiral compound is a key building block in the synthesis of various tetrahydroisoquinoline derivatives .

    5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives

    • Compound Description: This group of compounds was synthesized and investigated for their antiproliferative activity against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines . Some derivatives, such as compounds 4g, 4j, and 4k, displayed significant inhibitory activity against the PC-3 cell lines.

    6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7]

    • Compound Description: This compound exhibits high binding affinity and selectivity for σ2 receptors, making it a potential candidate for imaging σ2 receptor function in the central nervous system using PET .
    • Compound Description: These compounds were designed as P-glycoprotein (P-gp) modulators and showed significant activity and selectivity toward P-gp .

    (E)-7-[2-(Cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g)

    • Compound Description: This compound exhibits potent partial agonist activity for peroxisome proliferator-activated receptor γ (PPARγ) and very weak protein tyrosine phosphatase 1B (PTP1B) inhibition , indicating its potential as a selective PPARγ partial agonist for treating insulin resistance.

    2-Acetyl-6-[(benzyloxy)methyl]-9-methoxy-8-methyl-11,11adihydro-2H-pyrazino[1,2-b]isoquinoline-1,4,7,10(3H,6H)-tetraone (11a)

    • Compound Description: This compound represents a CDE ring model of renieramycins, a group of marine natural products, and exhibits a unique photo-induced transformation to form a 1,3-dioxol ring .

    1-(4-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound is studied for its crystal structure and intermolecular interactions, specifically those involving the fluorine atom .

    N-(Adamantan-1-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

    • Compound Description: This compound was studied for its crystal structure, revealing a boat conformation for the N-containing six-membered ring and the presence of intramolecular C-H…S hydrogen bonding .

    (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

    • Compound Description: This compound serves as a lead compound for a novel class of tetrahydroisoquinoline kappa opioid receptor antagonists . It demonstrates high potency and selectivity for the κ opioid receptor.

    1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound, when administered intragastrically at doses of 10 and 20 mg/kg, exhibited sedative-anxiolytic properties in animal studies .

    Properties

    CAS Number

    15211-62-8

    Product Name

    1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide

    IUPAC Name

    3,4-dihydro-1H-isoquinoline-2-sulfonamide

    Molecular Formula

    C9H12N2O2S

    Molecular Weight

    212.27

    InChI

    InChI=1S/C9H12N2O2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2,(H2,10,12,13)

    InChI Key

    RERPSPPBSSELBR-UHFFFAOYSA-N

    SMILES

    C1CN(CC2=CC=CC=C21)S(=O)(=O)N

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.